Methyl 4-(2,4-dichlorophenoxy)-3-nitrobenzoate
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Overview
Description
Methyl 4-(2,4-dichlorophenoxy)-3-nitrobenzoate is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a methyl ester group, a nitro group, and a dichlorophenoxy moiety attached to a benzoate backbone. This compound is primarily used in agricultural applications for its herbicidal properties, targeting broadleaf weeds.
Mechanism of Action
Target of Action
It is structurally similar to 2,4-dichlorophenoxyacetic acid , which is a systemic herbicide that primarily targets broadleaf weeds . It causes uncontrolled growth in these plants, while most grasses such as cereals, lawn turf, and grassland are relatively unaffected .
Mode of Action
Based on its structural similarity to 2,4-dichlorophenoxyacetic acid , it may also act as a systemic herbicide. Systemic herbicides are absorbed and translocated throughout the plant, causing uncontrolled growth and eventually plant death .
Biochemical Pathways
Related compounds like 2,4-dichlorophenoxyacetic acid have been shown to interfere with plant growth hormones, disrupting normal growth and development .
Pharmacokinetics
Similar compounds like 2,4-dichlorophenoxyacetic acid are known to be readily absorbed by plants and distributed throughout the plant system
Result of Action
Similar compounds like 2,4-dichlorophenoxyacetic acid cause uncontrolled growth in plants, leading to their death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-(2,4-dichlorophenoxy)-3-nitrobenzoato. For example, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . Additionally, temperature and sunlight can influence the degradation rate of the compound, affecting its persistence in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,4-dichlorophenoxy)-3-nitrobenzoate typically involves the esterification of 4-(2,4-dichlorophenoxy)-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Starting Materials: 4-(2,4-dichlorophenoxy)-3-nitrobenzoic acid and methanol.
Catalyst: Concentrated sulfuric acid.
Reaction Conditions: Reflux for several hours until the reaction is complete.
Purification: The product is purified by recrystallization from an appropriate solvent such as ethanol.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to enhance efficiency and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Key considerations include the use of automated systems for precise control of reaction parameters and the implementation of efficient purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,4-dichlorophenoxy)-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Substitution: The dichlorophenoxy moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: 4-(2,4-dichlorophenoxy)-3-aminobenzoate.
Hydrolysis: 4-(2,4-dichlorophenoxy)-3-nitrobenzoic acid.
Substitution: Various substituted phenoxybenzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2,4-dichlorophenoxy)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on plant physiology and its potential use as a herbicide.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of herbicidal products for agricultural use.
Comparison with Similar Compounds
Methyl 4-(2,4-dichlorophenoxy)-3-nitrobenzoate is similar to other phenoxy herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mode of action.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another phenoxy herbicide with comparable herbicidal properties.
4-(2,4-Dichlorophenoxy)butyric acid: A related compound with similar applications in weed control.
Uniqueness
What sets this compound apart is its specific structural features, such as the presence of a nitro group and a methyl ester group, which may confer unique properties in terms of its reactivity and biological activity.
Properties
IUPAC Name |
methyl 4-(2,4-dichlorophenoxy)-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO5/c1-21-14(18)8-2-4-13(11(6-8)17(19)20)22-12-5-3-9(15)7-10(12)16/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZNWAKSAADWOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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